4-Hydroxypyridine

Vue d'ensemble

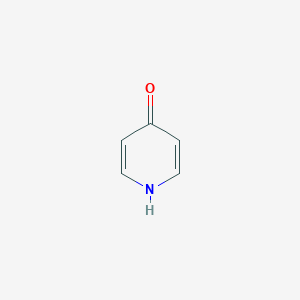

Description

4-Hydroxypyridine is a chemical compound with the molecular formula C5H5NO. It is a derivative of pyridine, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon atom of the pyridine ring. This compound appears as a light brown to off-white powder and is known for its solubility in water, ethanol, chloroform, and carbon tetrachloride . It is used in various chemical syntheses and has applications in pharmaceuticals and other industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hydroxypyridine can be synthesized through several methods. One common approach involves the cyclocondensation of β-methoxy-β-ketoenamides, which are obtained from the multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids . Another method includes the use of phenylboronic acid in the presence of copper sulfate and ethyl acetate in methanol, followed by heating at 60°C .

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of 4-pyridone. This process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxypyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-pyridone.

Reduction: It can be reduced to form 4-hydroxypiperidine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: 4-Pyridone.

Reduction: 4-Hydroxypiperidine.

Substitution: Various substituted pyridines depending on the reagents used.

Applications De Recherche Scientifique

Biochemical Studies

4-Hydroxypyridine serves as a substrate in various biochemical studies. For instance, it has been used to investigate aminoacrylate intermediates in enzyme reactions. When added to Tyrosine phenol-lyase reactions, it produces a distinct absorption peak at 340 nm, indicating its role in enzymatic activity and intermediate stabilization .

Environmental Chemistry

4-HP has been employed as a model compound to study the photodegradation of environmental contaminants. This application is crucial for understanding the degradation pathways of pollutants in aquatic environments, thereby aiding in environmental protection efforts .

Antioxidant and Chelating Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant and iron-chelating properties. A study synthesized several ortho-hydroxypyridine-4-ones, revealing that certain compounds showed strong radical scavenging abilities and chelation capacities, making them potential candidates for therapeutic applications .

Microbial Catabolism

The catabolic pathway of this compound has been characterized in bacteria such as Arthrobacter sp. IN13, which can utilize this compound as a carbon source. This research highlights the potential for bioremediation applications where microbial metabolism can degrade environmental pollutants .

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential as inhibitors in different biological pathways, including those related to cancer and neurodegenerative diseases .

Contrast Agents in Medical Imaging

Compounds derived from this compound are being investigated for use as contrast agents in magnetic resonance imaging (MRI). These compounds have shown promise due to their favorable safety profiles and effectiveness in enhancing imaging quality .

Data Table: Summary of Applications

Case Study 1: Antioxidant Properties

A series of ortho-hydroxypyridine-4-one derivatives were synthesized and evaluated for their antioxidant properties using DPPH free radical scavenging assays. Compounds showed varying degrees of activity, with some exhibiting potent radical scavenging capabilities, highlighting their potential therapeutic applications.

Case Study 2: Biodegradation Pathway

In Arthrobacter sp. IN13, the initial hydroxylation of this compound was catalyzed by a flavin-dependent monooxygenase, leading to the production of 3,4-dihydroxypyridine. This pathway elucidated the microbial ability to utilize 4-HP as a sole carbon source, providing insights into bioremediation strategies for hydroxylated pyridines .

Mécanisme D'action

The mechanism of action of 4-Hydroxypyridine involves its interaction with various molecular targets. For instance, in biological systems, it can be hydroxylated by flavin-dependent monooxygenases to form 3,4-dihydroxypyridine. This intermediate can then undergo further oxidative cleavage by amidohydrolases, leading to the formation of smaller metabolites . These reactions highlight the compound’s role in metabolic pathways and its potential impact on cellular processes.

Comparaison Avec Des Composés Similaires

4-Hydroxypyridine can be compared with other hydroxypyridine isomers, such as:

2-Hydroxypyridine:

3-Hydroxypyridine: Known for its similarity to phenol, it forms vibrant violet complexes with ferric chloride and sodium hydroxide.

Uniqueness

This compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and applications. Its ability to form coordination compounds and participate in diverse chemical reactions makes it a valuable compound in both research and industrial applications.

Activité Biologique

4-Hydroxypyridine (4-HP) is a compound of significant interest in various biological and environmental contexts. Its biological activity is primarily associated with its role in microbial metabolism, potential therapeutic applications, and its interactions with biological systems. This article explores the biochemical pathways of 4-HP degradation, its potential as an anticancer agent, and relevant case studies that highlight its biological significance.

Biochemical Pathways

Research has shown that certain soil bacteria, notably Arthrobacter sp. IN13 and Agrobacterium sp., can utilize 4-HP as a sole carbon and energy source. The catabolic pathway involves several key enzymes:

- KpiA : A flavin-dependent monooxygenase that catalyzes the initial hydroxylation of 4-HP to produce 3,4-dihydroxypyridine (34DHP).

- KpiB : A hydrolase that converts intermediate products into simpler compounds.

- KpiC : A hypothetical amidohydrolase involved in the oxidative ring-opening of 34DHP.

The degradation pathway can be summarized as follows:

| Step | Enzyme | Product |

|---|---|---|

| 1 | KpiA | 34DHP |

| 2 | KpiC | Intermediate product |

| 3 | KpiB | NH₃, Formate, Pyruvate |

The identification of the kpi gene cluster in Arthrobacter sp. IN13 has allowed researchers to understand the genetic basis of this biodegradation pathway. The study revealed that the degradation process is efficient and involves multiple enzymatic reactions leading to non-toxic end products such as ammonia and pyruvate .

2. Anticancer Potential

Recent studies have highlighted the potential anticancer properties of derivatives of this compound. For instance, compounds derived from pyridine structures have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer). These studies utilized MTT assays to assess cell viability and demonstrated that certain derivatives exhibit moderate to strong cytotoxic activity .

Case Study: Cytotoxic Activity

A notable study evaluated several pyridine derivatives for their anticancer activity:

| Compound | Cell Line Tested | Cytotoxic Activity |

|---|---|---|

| Compound 4 | HepG2 | Strong |

| Compound 8 | Caco2 | Moderate |

| Compound 1 | MCF-7 | Good |

The findings suggest that these compounds may serve as promising candidates for further development as anticancer agents due to their ability to induce apoptosis in cancer cells .

3. Environmental Impact

This compound's role in environmental microbiology is also significant. Its biodegradability by soil bacteria indicates its potential utility in bioremediation strategies aimed at mitigating pollution from nitrogen-containing heterocycles. Understanding the metabolic pathways involved in its degradation can inform environmental management practices .

Propriétés

IUPAC Name |

1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNTZFIIOFTKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3454-03-3 (nitrate), 626-64-2 (Parent) | |

| Record name | 4-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridinium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2052310 | |

| Record name | 4-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan or brown powder; [Alfa Aesar MSDS] | |

| Record name | 4-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.39 [mmHg] | |

| Record name | 4-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-64-2, 108-96-3, 3454-03-3 | |

| Record name | 4-Hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridinium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P2MV07G53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While 4-hydroxypyridine itself might not have a specific biological target like a protein, its derivatives are known to act as inhibitors of photosystem II (PSII) in plants. They interfere with the acceptor side of PSII, specifically displacing plastoquinone and herbicides like metribuzin and ioxynil. [, ] This disruption hinders electron transport, ultimately inhibiting photosynthesis and leading to plant death. []

ANone:

- Spectroscopic data:

A: QSAR (Quantitative Structure-Activity Relationship) analysis has been employed to model the inhibitory potency of this compound derivatives on the Hill reaction in photosynthesis. These models, based on structural descriptors and physicochemical properties, help understand the relationship between the chemical structure and biological activity of these compounds. [] Additionally, ab initio calculations have been used to study the tautomeric equilibria of this compound in various solvents, revealing a linear correlation between the tautomeric equilibrium constant and solvent polarity. []

ANone: Research on this compound derivatives as Photosystem II inhibitors has revealed key SAR trends:

- Halogenation: Introducing halogens, especially at the 3- and 5-positions of the pyridine ring, significantly enhances inhibitory activity. []

- Side Chain Modifications: Substitutions at the 6-position, like adding halogens or incorporating a phenyl ring, can also increase activity. []

- Substituent Effects: The type of halogen substituent on the pyridine ring influences potency, with iodine showing the best fit for the target site. [] In the case of phenyl ring incorporation at the 6-position, specific substituents on the phenyl ring can dramatically impact activity. []

ANone: The research provided doesn't delve into the specific stability and formulation strategies for this compound.

ANone: The provided scientific articles do not address SHE regulations specifically.

A: While direct in vitro or in vivo efficacy data for this compound is limited in the provided research, its derivatives, particularly halogenated 4-hydroxypyridines, have demonstrated herbicidal activity in plants by inhibiting photosynthesis. [, ]

A: Cross-resistance studies with atrazine-resistant thylakoids, carrying a mutation in the D1 protein, suggest that halogenated 4-hydroxypyridines act as phenol-type inhibitors. This is in contrast to their non-halogenated counterparts, which behave as plastoquinone-pool inhibitors. []

ANone: The provided research articles do not focus on the toxicology and safety profile of this compound.

ANone: The provided research articles do not focus on drug delivery and targeting strategies for this compound.

ANone: The provided research articles do not delve into the use of biomarkers or diagnostics related to this compound.

ANone: Various analytical methods have been employed to characterize and study this compound and its derivatives:

- Spectroscopy: NMR (including SABRE hyperpolarization), IR, and UV-Vis spectroscopy are used for structural analysis and investigating interactions. [, , ]

- Chromatography: RP-HPLC has been used to determine residual amounts of this compound in drug substances. []

- X-ray Diffraction: This technique has been crucial in elucidating the crystal structures of this compound, its derivatives, and its metal complexes, providing insights into tautomeric forms, hydrogen bonding, and molecular packing. [, , , , , , , , , , , , ]

- Thermal Analysis: Techniques like TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) have been employed to investigate the thermal stability and deblocking temperatures of this compound-based blocked isocyanates. []

ANone: The research articles provided do not specifically address the environmental impact or degradation of this compound.

ANone: The provided research articles do not specifically address dissolution and solubility studies of this compound.

A: While not extensively detailed, the research mentions that the developed RP-HPLC method for determining residual this compound in drug substances has been validated for linearity, recovery, and precision. []

ANone: Specific information regarding quality control and assurance measures for this compound is not provided in the research articles.

ANone: The provided research articles do not discuss the immunogenicity or immunological responses related to this compound.

ANone: The provided research articles do not address drug-transporter interactions with this compound.

ANone: The research articles do not provide information on the interaction of this compound with drug-metabolizing enzymes.

ANone: The provided research articles do not specifically address the biocompatibility and biodegradability of this compound.

ANone: The research articles do not provide information on the recycling and waste management of this compound.

ANone: Research on this compound benefits from a range of infrastructure and resources:

ANone: The provided research articles do not specifically outline a historical context or milestones in this compound research.

ANone: Research on this compound and its derivatives spans several disciplines, leading to interesting synergies:

- Chemistry & Biology: The study of this compound derivatives as inhibitors of photosynthesis requires expertise in both synthetic organic chemistry and plant biochemistry. [, ]

- Chemistry & Materials Science: Research on supramolecular hydrogels formed using this compound highlights the interplay between chemical structure, self-assembly processes, and material properties. []

- Chemistry & Physics: The use of advanced spectroscopic techniques, like SABRE hyperpolarization in NMR, demonstrates the collaborative potential of physical and analytical chemistry in characterizing and understanding this compound and its derivatives. []

- Chemistry & Medicine: Studies investigating the antibacterial activity of this compound metal complexes underline the potential of this compound and its derivatives in medicinal chemistry. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.